molecular formula C19H21FN4O4 B2788049 N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide CAS No. 942012-49-9

N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide

Cat. No.: B2788049
CAS No.: 942012-49-9
M. Wt: 388.399
InChI Key: JVVUCKQLSOLIST-UHFFFAOYSA-N
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Description

N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide is a synthetic organic compound It is characterized by the presence of dimethylamino, fluorophenyl, methyl, and nitrophenyl groups attached to an oxalamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide typically involves multi-step organic reactions. The starting materials may include dimethylamine, 4-fluorobenzaldehyde, 4-methyl-2-nitroaniline, and oxalyl chloride. The reaction conditions often require specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring compliance with safety and environmental regulations. The process may also involve purification steps such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide may have several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(dimethylamino)-2-(4-chlorophenyl)ethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide
  • N1-(2-(dimethylamino)-2-(4-bromophenyl)ethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide
  • N1-(2-(dimethylamino)-2-(4-methylphenyl)ethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide

Uniqueness

N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity, biological activity, and physical properties. The fluorine atom may enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N'-(4-methyl-2-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O4/c1-12-4-9-15(16(10-12)24(27)28)22-19(26)18(25)21-11-17(23(2)3)13-5-7-14(20)8-6-13/h4-10,17H,11H2,1-3H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVUCKQLSOLIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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